molecular formula C18H12F3NO5S B2421245 2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid CAS No. 278609-78-2

2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid

Cat. No.: B2421245
CAS No.: 278609-78-2
M. Wt: 411.35
InChI Key: DRRNRZZYOYVPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a trifluoromethoxyphenyl group

Properties

IUPAC Name

2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO5S/c19-18(20,21)27-11-7-5-10(6-8-11)22-15(23)9-14(16(22)24)28-13-4-2-1-3-12(13)17(25)26/h1-8,14H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRNRZZYOYVPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzoic acid derivative. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Coupling of the Pyrrolidine and Benzoic Acid Moieties: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of tetrahydro-pyrrol compounds have shown promising antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea . The incorporation of a thiol group in the structure enhances the bioactivity, making it a candidate for developing new antifungal agents.

Pharmaceutical Development

The trifluoromethoxy group is known to increase the lipophilicity and metabolic stability of pharmaceutical compounds. This characteristic is beneficial for the design of drug candidates with improved pharmacokinetic profiles. The compound can serve as a scaffold for synthesizing novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

Case Study: Synthesis of Derivatives

A study focused on synthesizing derivatives of pyrrol compounds demonstrated that modifications at the thiol and carbonyl positions significantly influenced their biological activity. The synthesized compounds were evaluated for their efficacy against bacterial strains, showcasing varied degrees of antimicrobial activity .

Fungicides

The compound's potential as a fungicide is notable due to its structural similarity to known antifungal agents. Research into related compounds has revealed effective fungicidal properties against common agricultural pathogens. For example, derivatives containing similar dioxo-pyrrol structures have been tested for their ability to inhibit fungal growth in crops, indicating a pathway for developing new agricultural chemicals .

Case Study: Field Trials

Field trials using modified benzoic acid derivatives have shown enhanced resistance against fungal infections in crops such as wheat and rice. These trials highlighted the potential of using such compounds as environmentally friendly alternatives to conventional fungicides .

Polymer Chemistry

The compound's unique chemical properties allow it to be utilized in polymer synthesis. The incorporation of trifluoromethoxy groups can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials used in coatings and composites.

Case Study: Material Properties

Research has demonstrated that polymers synthesized with trifluoromethoxy-containing monomers exhibit improved water repellency and durability compared to traditional materials. These findings suggest that integrating such compounds into polymer matrices can lead to innovative applications in protective coatings .

Comparative Data Table

Application AreaCompound CharacteristicsNotable Findings
Medicinal ChemistryAntimicrobial propertiesEffective against Fusarium and Botrytis
Agricultural ChemicalsFungicidal potentialEnhanced crop resistance in field trials
Materials SciencePolymer synthesisImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-[2,5-dioxo-1-phenylpyrrolidin-3-yl]sulfanylbenzoic Acid: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.

    2-[2,5-dioxo-1-[4-methoxyphenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its chemical properties.

Uniqueness

The presence of the trifluoromethoxy group in 2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.

Biological Activity

2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes a benzoic acid moiety and a tetrahydropyrrole ring, which contributes to its biological activity. The trifluoromethoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that certain analogs induced apoptosis in human cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Effects : The compound has shown effectiveness against a range of bacterial strains. In vitro tests indicated that it possesses antimicrobial properties, particularly against Gram-positive bacteria .
  • Anti-inflammatory Action : Preliminary studies suggest that the compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, which are characterized by mitochondrial membrane permeabilization and subsequent caspase activation.
  • Inhibition of Angiogenesis : Some studies suggest that it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study involving human breast cancer cells showed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
  • Another investigation focused on its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .

Data Table: Biological Activities Overview

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.